molecular formula C11H14O2 B1599189 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol CAS No. 61982-91-0

5-Methoxy-1,2,3,4-tetrahydro-1-naphthol

Cat. No.: B1599189
CAS No.: 61982-91-0
M. Wt: 178.23 g/mol
InChI Key: KEHUANDJKBFXBA-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydro-1-naphthol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.233 g/mol . It is a derivative of naphthol, characterized by the presence of a methoxy group at the 5-position and a tetrahydro structure, which means it has undergone partial hydrogenation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol typically involves the hydrogenation of 5-methoxy-1-naphthol. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures . The reaction conditions need to be carefully controlled to ensure selective hydrogenation without over-reduction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar hydrogenation techniques used in laboratory synthesis are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2,3,4-tetrahydro-1-naphthol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Further reduction can lead to the complete hydrogenation of the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Products may include 5-methoxy-1,2,3,4-tetrahydro-1,4-naphthoquinone.

    Reduction: Complete hydrogenation can yield 5-methoxy-decalin.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

5-Methoxy-1,2,3,4-tetrahydro-1-naphthol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific enzymes and receptors. For instance, it acts as a substrate for aryl sulfotransferase enzymes, where it undergoes sulfation reactions . The methoxy group and the tetrahydro structure play crucial roles in its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1,2,3,4-tetrahydro-1-naphthol is unique due to the combination of its methoxy group and tetrahydro structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHUANDJKBFXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403252
Record name 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61982-91-0
Record name 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-methoxy-3,4-dihydro-2H-naphthalen-1-one (CAS#33892-75-0, 10 g, 5.67 mmol) in methanol (40 mL) and dichloromethane (5 mL) at 0° C. is added sodium borohydride (0.579 g, 8.51 mmol) in one portion. The cooling bath is removed and after 1.5 hours, the mixture is poured into water (75 mL) and the volatile organics are removed in vacuo. Extraction with dichloromethane, drying over sodium sulfate, filtering through a cotton plug and concentration affords 5-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol, which is used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.579 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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